molecular formula C10H10ClN5O2 B2675119 3-(8-(chloromethyl)-3-methyl-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl)propanenitrile CAS No. 1170464-17-1

3-(8-(chloromethyl)-3-methyl-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl)propanenitrile

Cat. No.: B2675119
CAS No.: 1170464-17-1
M. Wt: 267.67
InChI Key: NGAOEDWJAABKJI-UHFFFAOYSA-N
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Description

3-(8-(chloromethyl)-3-methyl-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl)propanenitrile is a complex organic compound with a unique structure that includes a purine base, a chloromethyl group, and a nitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(8-(chloromethyl)-3-methyl-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl)propanenitrile typically involves multiple steps:

    Starting Material Preparation: The synthesis begins with the preparation of the purine base, which can be derived from commercially available starting materials such as adenine or guanine.

    Chloromethylation: The chloromethyl group is introduced through a chloromethylation reaction, often using reagents like chloromethyl methyl ether (MOMCl) in the presence of a Lewis acid catalyst such as zinc chloride (ZnCl₂).

    Nitrile Introduction: The nitrile group is incorporated via a nucleophilic substitution reaction, where a suitable nitrile precursor, such as acrylonitrile, reacts with the intermediate compound under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and automated synthesis platforms can be employed to enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions: The chloromethyl group in the compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the chlorine atom.

    Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, particularly involving the purine ring. Oxidizing agents like potassium permanganate (KMnO₄) or reducing agents like sodium borohydride (NaBH₄) can be used.

    Hydrolysis: The nitrile group can be hydrolyzed to form carboxylic acids or amides under acidic or basic conditions.

Common Reagents and Conditions

    Nucleophiles: Amines, thiols, and alcohols.

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide (H₂O₂).

    Reducing Agents: Sodium borohydride, lithium aluminum hydride (LiAlH₄).

    Hydrolysis Conditions: Acidic (HCl) or basic (NaOH) aqueous solutions.

Major Products

    Substitution Products: Amino or thio derivatives of the original compound.

    Oxidation Products: Oxidized purine derivatives.

    Hydrolysis Products: Carboxylic acids or amides.

Scientific Research Applications

Chemistry

In organic synthesis, 3-(8-(chloromethyl)-3-methyl-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl)propanenitrile serves as a versatile intermediate for the synthesis of more complex molecules

Biology and Medicine

The compound’s structural similarity to nucleotides makes it a candidate for research in medicinal chemistry, particularly in the design of antiviral and anticancer agents. Its ability to interact with biological macromolecules, such as enzymes and nucleic acids, is of significant interest.

Industry

In the material science industry, this compound can be used in the synthesis of novel polymers and materials with unique properties. Its functional groups allow for the creation of materials with specific chemical and physical characteristics.

Mechanism of Action

The mechanism by which 3-(8-(chloromethyl)-3-methyl-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl)propanenitrile exerts its effects is primarily through its interaction with biological targets such as enzymes and nucleic acids. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins and DNA, potentially inhibiting their function. The nitrile group can also participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    3-(8-(bromomethyl)-3-methyl-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl)propanenitrile: Similar structure but with a bromomethyl group instead of a chloromethyl group.

    3-(8-(hydroxymethyl)-3-methyl-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl)propanenitrile: Contains a hydroxymethyl group instead of a chloromethyl group.

    3-(8-(methyl)-3-methyl-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl)propanenitrile: Lacks the halogen substituent.

Uniqueness

The presence of the chloromethyl group in 3-(8-(chloromethyl)-3-methyl-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl)propanenitrile imparts unique reactivity, particularly in nucleophilic substitution reactions. This makes it a valuable intermediate in synthetic chemistry and a potential candidate for drug development due to its ability to form covalent bonds with biological targets.

Properties

IUPAC Name

3-[8-(chloromethyl)-3-methyl-2,6-dioxopurin-7-yl]propanenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClN5O2/c1-15-8-7(9(17)14-10(15)18)16(4-2-3-12)6(5-11)13-8/h2,4-5H2,1H3,(H,14,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGAOEDWJAABKJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)NC1=O)N(C(=N2)CCl)CCC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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